3-(1,3-BENZOXAZOL-2-YL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE
Overview
Description
3-(1,3-BENZOXAZOL-2-YL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE is a complex organic compound that features a benzoxazole ring fused with an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-BENZOXAZOL-2-YL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzoxazole with 4-isopropylbenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-BENZOXAZOL-2-YL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(1,3-BENZOXAZOL-2-YL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 3-(1,3-BENZOXAZOL-2-YL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(ALLYLOXY)PHENYL)-2-(1,3-BENZOXAZOL-2-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE
- 4-(BENZOXAZOL-2-YL)BENZOIC ACID
Uniqueness
Compared to similar compounds, 3-(1,3-BENZOXAZOL-2-YL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE stands out due to its unique combination of a benzoxazole ring and aniline derivative, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-N-[(4-propan-2-ylphenyl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-16(2)18-12-10-17(11-13-18)15-24-20-7-5-6-19(14-20)23-25-21-8-3-4-9-22(21)26-23/h3-14,16,24H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZDEWPXJMCGEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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